

# CuATSM for Amyotrophic Lateral Sclerosis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the efficacy of **CuATSM** (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) against other prominent treatments for Amyotrophic Lateral Sclerosis (ALS). Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of these therapeutic alternatives.

## **Comparative Efficacy of ALS Treatments**

The following tables summarize the quantitative data on the efficacy of **CuATSM** and other major ALS treatments. Data is compiled from both preclinical studies in SOD1 mutant mouse models, a common model for familial ALS, and clinical trials in human subjects.

## Table 1: Preclinical Efficacy in SOD1G93A Mouse Models



| Treatment | Dosing Regimen                                              | Key Efficacy<br>Outcomes                                                                                                                                             | Reference(s) |
|-----------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CuATSM    | 30-60 mg/kg/day, oral<br>gavage                             | - Delayed onset of paresis by ~6-7 days Extended median survival by ~6-18 months in some models.[1][2]- Improved motor function and maintained body weight.[2][3][4] | [1][2][3][4] |
| Riluzole  | 8-22 mg/kg/day in<br>drinking water                         | - No significant benefit<br>on lifespan or motor<br>performance in<br>several studies.[5][6]<br>[7]                                                                  | [5][6][7]    |
| Edaravone | N/A (Limited preclinical data in this specific model)       | - Data not readily<br>available for direct<br>comparison in<br>SOD1G93A models.                                                                                      |              |
| Tofersen  | Intrathecal<br>administration                               | - Significantly reduced<br>SOD1 protein levels<br>Extended lifespan by<br>~40-50 days.[8]-<br>Preserved motor<br>function and delayed<br>disease onset.[8][9]        | [8][9]       |
| AMX0035   | N/A (Limited<br>preclinical data in this<br>specific model) | - Data not readily<br>available for direct<br>comparison in<br>SOD1G93A models.                                                                                      |              |

## **Table 2: Clinical Efficacy in ALS Patients**



| Treatment                   | Primary Efficacy<br>Endpoint | Key Efficacy<br>Outcomes                                                                                                                                                                                                                                      | Reference(s)         |
|-----------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| CuATSM                      | Change in ALSFRS-R<br>score  | - Slowed rate of disease progression (-0.29 to -0.5 points/month vs. expected -1.02 points/month in historical controls in a Phase 1/2a study).[10] [11][12]                                                                                                  | [10][11][12]         |
| Riluzole                    | Survival                     | - Extends median<br>survival by<br>approximately 2-3<br>months in pivotal<br>trials.[13]                                                                                                                                                                      | [13]                 |
| Edaravone                   | Change in ALSFRS-R<br>score  | - Slowed decline in<br>ALSFRS-R score by<br>~33% (-5.01 vs -7.50<br>for placebo over 24<br>weeks) in a sub-group<br>of patients.[14][15][16]                                                                                                                  | [14][15][16]         |
| Tofersen (for SOD1-<br>ALS) | Change in ALSFRS-R<br>score  | - Did not meet primary endpoint at 28 weeks in the VALOR trial, but showed favorable trends.[17][18][19] In an open-label extension, earlier initiation showed a 3.5-point difference in ALSFRS-R decline at 52 weeks compared to delayed start.[19] [20][21] | [17][18][19][20][21] |



| AMX0035 (Relyvrio) | Change in ALSFRS-R<br>score | - CENTAUR (Phase 2) showed a 2.32-point difference in ALSFRS-R score over 24 weeks.[22] However, the PHOENIX (Phase 3) trial did not meet its primary endpoint.[22] [23][24][25][26] The drug has been voluntarily discontinued.[22] | [22][23][24][25][26] |
|--------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|

## **Experimental Protocols**

Detailed methodologies for key preclinical experiments are provided below to facilitate replication and comparison of studies.

#### **Preclinical Drug Administration in SOD1G93A Mice**

- Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A) are commonly used. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Drug Preparation and Administration:
  - The therapeutic agent (e.g., CuATSM) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in PBS with 0.4% Tween80).
  - The solution is administered daily via oral gavage using a ball-tipped feeding needle. The volume is adjusted based on the mouse's body weight.
  - Treatment is typically initiated at a presymptomatic or early symptomatic stage (e.g., 50-70 days of age) and continues until the experimental endpoint.
- Monitoring: Mice are monitored daily for general health and signs of toxicity. Body weight is recorded several times a week.



#### **Motor Function Assessment: Rotarod Test**

The rotarod test assesses motor coordination and balance.

- Apparatus: A commercially available rotarod apparatus with a rotating rod is used.
- Acclimation: Mice are acclimated to the testing room for at least 15 minutes before the test.
- Training: Prior to the first test, mice may be trained for a short period on the rotating rod at a constant low speed.
- Testing:
  - Mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
  - The latency to fall from the rod is recorded.
  - The test is typically repeated for three trials with an inter-trial interval of at least 15 minutes.
  - The average or best performance of the three trials is used for analysis.

#### **Muscle Strength Assessment: Grip Strength Test**

This test measures the maximal muscle strength of the forelimbs and/or all four limbs.[27][28] [29][30]

- Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer is used.[27][28][29][30]
- Procedure:
  - The mouse is held by the tail and lowered towards the grid.
  - The mouse is allowed to grasp the grid with its forepaws (for forelimb strength) or all four paws.



- The mouse is then gently pulled backward by the tail in a horizontal plane until it releases its grip.
- The peak force exerted by the mouse is recorded by the meter.
- The procedure is repeated for a set number of trials, and the average or maximal reading is used.

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed signaling pathways and a comparative overview of the mechanisms of action for the discussed ALS treatments.



Click to download full resolution via product page

Caption: Proposed signaling pathway of **CuATSM** in ALS motor neurons.





Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical ALS drug testing.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuATSM improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Riluzole does not improve lifespan or motor function in three ALS mouse models -PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. benchchem.com [benchchem.com]
- 7. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 10. What's the story with CuATSM MND Research Blog [mndresearch.blog]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - Practical Neurology [practicalneurology.com]
- 17. jnnp.bmj.com [jnnp.bmj.com]
- 18. cgtlive.com [cgtlive.com]
- 19. neurologylive.com [neurologylive.com]
- 20. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. neurologylive.com [neurologylive.com]
- 23. pharmexec.com [pharmexec.com]
- 24. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. citizen.org [citizen.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Grip Strength Protocol IMPReSS [web.mousephenotype.org]
- 29. MPD: JaxCC1: project protocol [phenome.jax.org]



- 30. treat-nmd.org [treat-nmd.org]
- To cite this document: BenchChem. [CuATSM for Amyotrophic Lateral Sclerosis: A Comparative Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583960#comparing-cuatsm-efficacy-to-other-als-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com